5-(Allyloxycarbonyl)-5-methyl-1,3-dioxane-2-one
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Overview
Description
5-(Allyloxycarbonyl)-5-methyl-1,3-dioxane-2-one is a functionalized carbonate monomer with the molecular formula C9H12O5 and a molecular weight of 200.19 g/mol . This compound is known for its pendant allyl group, which makes it suitable for thiol-ene click chemistry. It is used in the synthesis of biodegradable polymers containing pendant functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Allyloxycarbonyl)-5-methyl-1,3-dioxane-2-one typically involves the reaction of 5-methyl-1,3-dioxane-2-one with allyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(Allyloxycarbonyl)-5-methyl-1,3-dioxane-2-one undergoes various chemical reactions, including:
Thiol-ene Click Reactions: The allyl group reacts with thiols under UV light or in the presence of a photoinitiator to form thioether linkages.
Common Reagents and Conditions
Thiol-ene Reactions: Thiols, UV light, photoinitiators (e.g., Irgacure 2959).
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Thiol-ene Reactions: Thioether derivatives.
Hydrolysis: 5-methyl-1,3-dioxane-2-one and allyl alcohol.
Scientific Research Applications
5-(Allyloxycarbonyl)-5-methyl-1,3-dioxane-2-one has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of biodegradable polymers with pendant functional groups.
Biomedical Engineering: Incorporated into hydrogels for drug delivery and tissue engineering applications.
Material Science: Employed in the development of functionalized nanoparticles and coatings.
Mechanism of Action
The mechanism of action of 5-(Allyloxycarbonyl)-5-methyl-1,3-dioxane-2-one primarily involves its reactivity in thiol-ene click chemistry. The allyl group undergoes a radical-mediated addition with thiols, forming stable thioether linkages . This reaction is highly efficient and proceeds under mild conditions, making it suitable for various applications in polymer and material science.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-5-benzyloxycarbonyl-1,3-dioxane-2-one: Similar structure but with a benzyl group instead of an allyl group.
5-Methyl-5-(methoxycarbonyl)-1,3-dioxane-2-one: Contains a methoxy group instead of an allyl group.
Uniqueness
5-(Allyloxycarbonyl)-5-methyl-1,3-dioxane-2-one is unique due to its pendant allyl group, which allows for thiol-ene click reactions. This functionality enables the synthesis of polymers with specific properties and applications, such as biodegradability and biocompatibility .
Properties
IUPAC Name |
prop-2-enyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c1-3-4-12-7(10)9(2)5-13-8(11)14-6-9/h3H,1,4-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWZLMZGHGAFNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)OC1)C(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
532424-75-2 |
Source
|
Record name | 532424-75-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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